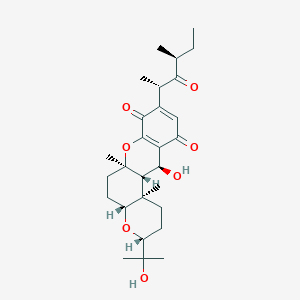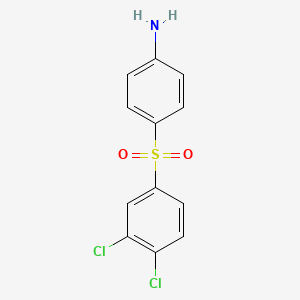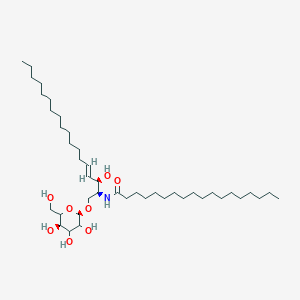
Cochlioquinone C
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Cochlioquinone C is a natural product derived from the plant pathogenic fungus Bipolaris cynodontis. It belongs to the family of meroterpenoids, which are hybrid compounds consisting of both terpenoid and polyketide moieties. This compound has garnered significant attention due to its diverse biological activities, including antimicrobial, antitumor, and phytotoxic properties .
準備方法
Synthetic Routes and Reaction Conditions: Cochlioquinone C can be synthesized through various methods, including the isolation from fungal cultures. One common method involves the cultivation of Bipolaris cynodontis in a suitable medium, followed by extraction and purification of the compound using chromatographic techniques . The synthetic route typically involves the prenylation of an aromatic nucleus, followed by decarboxylation, hydroxylation, and cyclization to form the final product .
Industrial Production Methods: Industrial production of this compound involves large-scale fermentation of Bipolaris cynodontis. The fungus is grown in bioreactors under controlled conditions to maximize the yield of the compound. After fermentation, the culture broth is subjected to extraction and purification processes to isolate this compound .
化学反応の分析
Types of Reactions: Cochlioquinone C undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s structure and enhancing its biological activity .
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used to introduce oxygen functionalities into this compound.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed to reduce carbonyl groups to alcohols.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium cyanide.
Major Products Formed: The major products formed from these reactions include various derivatives of this compound with altered functional groups, which can exhibit different biological activities .
科学的研究の応用
Cochlioquinone C has a wide range of scientific research applications:
作用機序
The mechanism of action of cochlioquinone C involves multiple pathways:
Antimicrobial Activity: this compound disrupts the mitochondrial electron transport chain in pathogens, leading to the inhibition of ATP synthesis and cell death.
Antitumor Activity: The compound induces apoptosis in cancer cells by activating caspases and promoting the release of cytochrome c from mitochondria.
Phytotoxic Activity: this compound interferes with the growth and development of plants by inhibiting key enzymes involved in photosynthesis and respiration.
類似化合物との比較
Cochlioquinone C is part of a family of related compounds, including cochlioquinone A, B, and D. These compounds share similar structural features but differ in their side-chain modifications, which can influence their biological activities .
Cochlioquinone A: Exhibits strong antileishmanial activity and is used in the treatment of leishmaniasis.
Cochlioquinone B: Shows potent activity against methicillin-resistant Staphylococcus aureus (MRSA) and synergistic antifungal activity against Candida albicans.
Cochlioquinone D: Known for its phytotoxic effects on various crops, making it a potential natural herbicide.
特性
分子式 |
C28H40O7 |
|---|---|
分子量 |
488.6 g/mol |
IUPAC名 |
(3R,4aR,6aR,12S,12aS,12bR)-12-hydroxy-3-(2-hydroxypropan-2-yl)-6a,12b-dimethyl-9-[(2S,4S)-4-methyl-3-oxohexan-2-yl]-1,2,3,4a,5,6,12,12a-octahydropyrano[3,2-a]xanthene-8,11-dione |
InChI |
InChI=1S/C28H40O7/c1-8-14(2)21(30)15(3)16-13-17(29)20-23(32)25-27(6)11-9-18(26(4,5)33)34-19(27)10-12-28(25,7)35-24(20)22(16)31/h13-15,18-19,23,25,32-33H,8-12H2,1-7H3/t14-,15-,18+,19+,23+,25+,27-,28+/m0/s1 |
InChIキー |
KELSQTYNZXMABE-NMOAWYSDSA-N |
異性体SMILES |
CC[C@H](C)C(=O)[C@@H](C)C1=CC(=O)C2=C(C1=O)O[C@@]3(CC[C@@H]4[C@@]([C@H]3[C@@H]2O)(CC[C@@H](O4)C(C)(C)O)C)C |
正規SMILES |
CCC(C)C(=O)C(C)C1=CC(=O)C2=C(C1=O)OC3(CCC4C(C3C2O)(CCC(O4)C(C)(C)O)C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![4-[(2-Chloro-4-nitrophenyl)azo]-N-ethyl-N-(2-phenoxyethyl)aniline](/img/structure/B13833412.png)



![N-[2-(2,6-dimethylanilino)-1-(4-hydroxyphenyl)-2-oxoethyl]-N-ethyl-2-fluorobenzamide](/img/structure/B13833446.png)


![3-(8-benzyl-8-azabicyclo[3.2.1]octan-3-yl)-N-phenylpropanamide](/img/structure/B13833469.png)
![(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-1-[(2S)-5-amino-2-[[(2S)-2-[[(2S,3R)-2-amino-3-hydroxybutanoyl]amino]-4-methylpentanoyl]amino]-5-oxopentanoyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carbonyl]amino]propanoyl]amino]-3-hydroxypropanoyl]amino]-3-hydroxypropanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-3-(1H-imidazol-4-yl)propanoyl]amino]-3-phenylpropanoyl]amino]-3-(1H-imidazol-4-yl)propanoyl]amino]-3-(1H-imidazol-4-yl)propanoyl]amino]propanoyl]amino]-4-methylpentanoyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carbonyl]amino]propanoyl]amino]-5-carbamimidamidopentanoic acid](/img/structure/B13833472.png)

